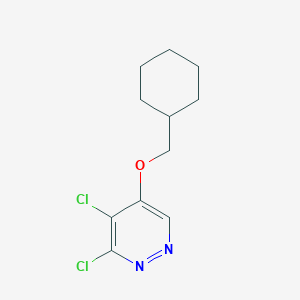
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is a Schiff base compound derived from the condensation of 6-methyl-2-pyridinecarboxaldehyde and 2-hydroxy-1-naphthaldehyde. Schiff bases are known for their versatility in coordination chemistry, forming stable complexes with various metal ions.
Preparation Methods
The synthesis of 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol typically involves the following steps:
Chemical Reactions Analysis
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as zinc, copper, and nickel.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The imine group in the Schiff base can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial agent.
Material Science: The compound is explored for its potential in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the antimicrobial activity of the compound is attributed to its ability to chelate metal ions, disrupting the metal homeostasis in microbial cells .
Comparison with Similar Compounds
1-(((6-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol can be compared with other Schiff bases derived from similar aldehydes and amines:
1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol: This compound has similar structural features but differs in the substituents on the aromatic rings.
1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol: This Schiff base has a pyrimidine ring instead of a pyridine ring, leading to differences in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substituents, which influence its coordination chemistry and biological activity.
Properties
CAS No. |
72350-09-5 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(6-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-8-17(19-12)18-11-15-14-7-3-2-6-13(14)9-10-16(15)20/h2-11,20H,1H3 |
InChI Key |
GOXMIRPGNYQUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



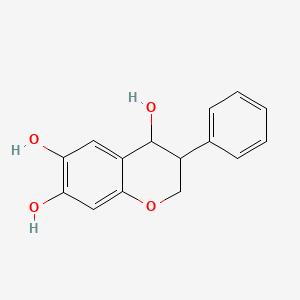
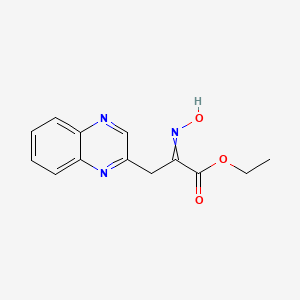
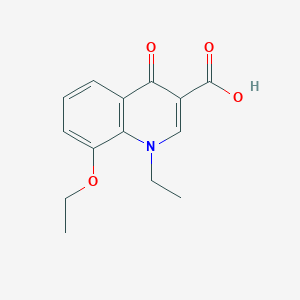
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
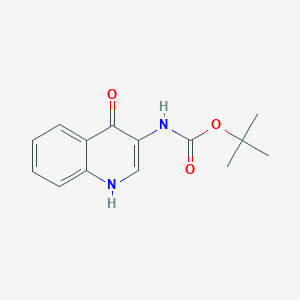




amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
